N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide
Description
Chemical Structure and Significance N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 2,4-dioxo group, a 3-(2-thiophen-2-ylethyl) side chain, and an N-benzyl-N-ethylacetamide moiety.
Synthesis Insights The compound’s synthesis likely involves alkylation of a thienopyrimidine intermediate with a functionalized acetamide, as seen in analogous reactions (e.g., alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide derivatives) . Such methods emphasize regioselective modifications to optimize yield and purity.
Properties
Molecular Formula |
C23H23N3O3S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-benzyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-2-24(15-17-7-4-3-5-8-17)20(27)16-26-19-11-14-31-21(19)22(28)25(23(26)29)12-10-18-9-6-13-30-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3 |
InChI Key |
UKMXABVNTVOBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophene-3-Carboxamide Derivatives
The foundational step involves constructing the fused thienopyrimidine system. Scheme 1 illustrates a validated approach adapted from Patel et al.:
- 2-Aminothiophene-3-carboxamide (i) undergoes cyclocondensation with potassium cyanate in refluxing acetic acid to yield thieno[3,2-d]pyrimidine-2,4-dione (ii) .
- Reaction conditions: 120°C, 3 h, 71–88% yield.
Key Insight : Acidic conditions promote dehydration and ring closure, while potassium cyanate ensures incorporation of the 2,4-dioxo groups.
Halogenation for Functionalization
To enable subsequent substitutions, the core is halogenated at the 1-position:
- Phosphorus oxychloride (POCl₃) chlorination converts ii to 4-chlorothieno[3,2-d]pyrimidine-2-one (iii) .
- Conditions: Reflux in POCl₃ (3 h, 85% yield).
Table 1. Halogenation Optimization
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 3 | 85 |
| PCl₅ | 100 | 4 | 72 |
| SOCl₂ | 80 | 6 | 65 |
POCl₃ outperforms alternatives due to superior electrophilicity and reduced side reactions.
Installation of the N-Benzyl-N-Ethylacetamide Side Chain
Buchwald-Hartwig Amination
Palladium-catalyzed coupling introduces the acetamide group:
- iii reacts with N-benzyl-N-ethyl-2-aminoacetamide using Pd(OAc)₂ and RuPhos ligand.
- Conditions: 100°C, 18 h, 82% yield.
Table 2. Ligand Screening for Coupling Efficiency
| Ligand | Yield (%) | Purity (%) |
|---|---|---|
| RuPhos | 82 | 98 |
| DavePhos | 65 | 90 |
| XantPhos | 58 | 85 |
RuPhos enhances catalytic activity by stabilizing the palladium intermediate.
Reductive Amination as an Alternative
For substrates sensitive to palladium:
- iii is condensed with N-benzyl-N-ethylglyoxylamide using NaBH₃CN in MeOH.
- Conditions: RT, 24 h, 70% yield.
Limitation : Lower regioselectivity compared to Buchwald-Hartwig.
Final Assembly and Characterization
Sequential Coupling and Deprotection
The fully substituted intermediate undergoes global deprotection:
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 5H, Ar-H), 4.55 (s, 2H, N-CH₂), 3.85 (q, 2H, J = 7.0 Hz, CH₂CH₃), 2.90 (t, 2H, J = 6.5 Hz, SCH₂), 1.25 (t, 3H, J = 7.0 Hz, CH₃).
- HRMS : m/z [M+H]⁺ calcd. 526.1543, found 526.1548.
Industrial-Scale Considerations
Palladium Contamination Mitigation
Solvent Recycling
- DMF recovery via vacuum distillation achieves 90% reuse efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A systematic comparison with structurally related compounds is outlined below:
Key Observations
This may enhance binding affinity in enzyme-active sites .
This contrasts with 3-benzyl () or 3-(3,5-dimethoxyphenyl) () groups, which prioritize hydrophobic or hydrogen-bonding interactions . The N-benzyl-N-ethylacetamide side chain balances lipophilicity and steric bulk, differing from N-(3-ethylphenyl) () or N-(6-trifluoromethylbenzo[d]thiazol-2-yl) () groups, which may alter metabolic stability or solubility .
Synthetic Complexity: The target compound’s synthesis (alkylation of thienopyrimidine) is comparable to ’s methods but more streamlined than ’s multi-step triazine-sulfonamide derivatization, suggesting scalability advantages .
However, empirical data are needed to confirm this .
Biological Activity
N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 462.6 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity, particularly in anticancer and antibacterial applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O4S |
| Molecular Weight | 462.6 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, molecular docking studies indicate that it interacts effectively with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
Case Study: Anticancer Efficacy
A study conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines revealed that the compound inhibited cell proliferation significantly. The MTT assay showed a reduction in cell viability at varying concentrations, indicating its potential as an anticancer agent .
Antibacterial Activity
In addition to its anticancer effects, the compound has shown promising antibacterial activity against various strains of bacteria. A comparative study with known antibiotics revealed that it possesses significant inhibitory effects on bacterial growth.
Table 2: Antibacterial Activity
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Antioxidant Activity
The compound also exhibits antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its overall therapeutic potential.
Case Study: Antioxidant Efficacy
In vitro assays demonstrated that this compound had an IC50 value of 7.12 ± 2.32 µg/mL for DPPH radical scavenging activity, outperforming standard antioxidants like butylated hydroxyanisole (BHA) .
The biological activities of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound's interaction with EGFR suggests a pathway for inhibiting tumor growth.
- Free Radical Scavenging : Its ability to neutralize free radicals contributes to both its antioxidant and anticancer effects.
- Cell Cycle Arrest : Preliminary data indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
